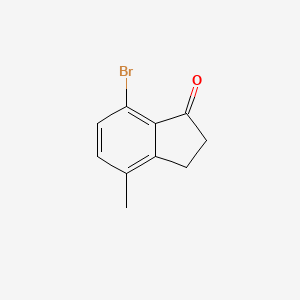

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

説明

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9BrO It belongs to the class of brominated indanones, which are characterized by a bromine atom attached to the indanone structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form 7-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

Oxidation: Formation of this compound-2-carboxylic acid.

Reduction: Formation of 7-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of 7-amino-4-methyl-2,3-dihydro-1H-inden-1-one or 7-thio-4-methyl-2,3-dihydro-1H-inden-1-one.

科学的研究の応用

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways.

類似化合物との比較

4-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one:

7-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one: Contains an iodine atom, which can significantly alter its chemical properties and biological interactions.

Uniqueness: 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications in research and industry.

生物活性

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is a brominated compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound has been studied for its antimicrobial and anticancer properties, among other applications. The presence of the bromine atom enhances its reactivity and biological interactions, making it a valuable candidate for drug discovery and development.

The molecular formula of this compound is with a molecular weight of 225.08 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.08 g/mol |

| Boiling Point | Not specified |

| Log P (octanol/water) | 2.86 |

| Solubility | Moderate |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's lipophilicity, enhanced by the bromine atom, facilitates its interaction with microbial membranes, leading to potential inhibitory effects.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of various compounds, this compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria. The inhibition zones measured up to 24 mm in diameter against certain strains, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies, particularly focusing on its effects on breast cancer cell lines such as MDA-MB-231 and liver cancer cells like HepG2.

Case Study: Cytotoxicity Evaluation

In a recent study, compounds similar to this compound were screened for cytotoxic activity. The results showed that these compounds exhibited IC50 values ranging from 2.43 to 14.65 μM , demonstrating their potential as effective anticancer agents . Notably, the compound was found to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromine atom can participate in halogen bonding with biological macromolecules, influencing their structure and function. This interaction may lead to inhibition of enzyme activity or modulation of signaling pathways critical for cell proliferation and survival .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Methyl-2,3-dihydro-1H-inden-1-one | Lacks bromine; lower reactivity | Weaker biological activity |

| 7-Chloro-4-methyl-2,3-dihydro-1H-indene | Chlorine instead of bromine; different interactions | Varies depending on specific applications |

| 7-Iodo-4-methyl-2,3-dihydro-1H-indene | Contains iodine; altered chemical properties | Potentially different biological effects |

特性

IUPAC Name |

7-bromo-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDNWFNQAPDJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310612 | |

| Record name | 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15069-48-4 | |

| Record name | 15069-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。